

selpercatinib tumor agnostic efficacy RET altered solid tumors

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Compound Focus: Selpercatinib

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Selpercatinib Efficacy in RET-Altered Solid Tumors

Tumor Type	RET Alteration	Prior Systemic Therapy	Cohort Size	Objective Response Rate (ORR)	Duration of Response (DOR)
Various Solid Tumors [1] [2]	RET Fusion	Progressed on or after prior systemic therapy, or no satisfactory alternative	19 (Thyroid cancer)	79% (95% CI: 54–94)	1-year PFS: 64% (95% CI: 37–82) [1]
Various Solid Tumors [3]	RET Fusion	Progressed on or after prior systemic therapy, or no satisfactory alternative	(Not specified in results)	(Basis for tumor-agnostic approval)	(Basis for tumor-agnostic approval)
Medullary Thyroid Cancer (MTC) [1]	RET Mutation	Prior vandetanib/cabozantinib	55	69% (95% CI: 55–81)	1-year PFS: 82% (95% CI: 69–90)
Medullary Thyroid	RET Mutation	Vandetanib/cabozantinib-naïve	88	73% (95% CI: 62–82)	1-year PFS: 92% (95%

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Cancer (MTC) [1]					CI: 82–97)
Non-Small Cell Lung Cancer (NSCLC) [2]	RET Fusion	Prior platinum-based chemotherapy	105	64% (95% CI: 54–73)	Median DOR: 17.5 months
Non-Small Cell Lung Cancer (NSCLC) [2]	RET Fusion	Treatment-naïve	39	85% (95% CI: 70–94)	90% of responses ongoing at 6 months

Molecular Mechanisms and Experimental Protocols

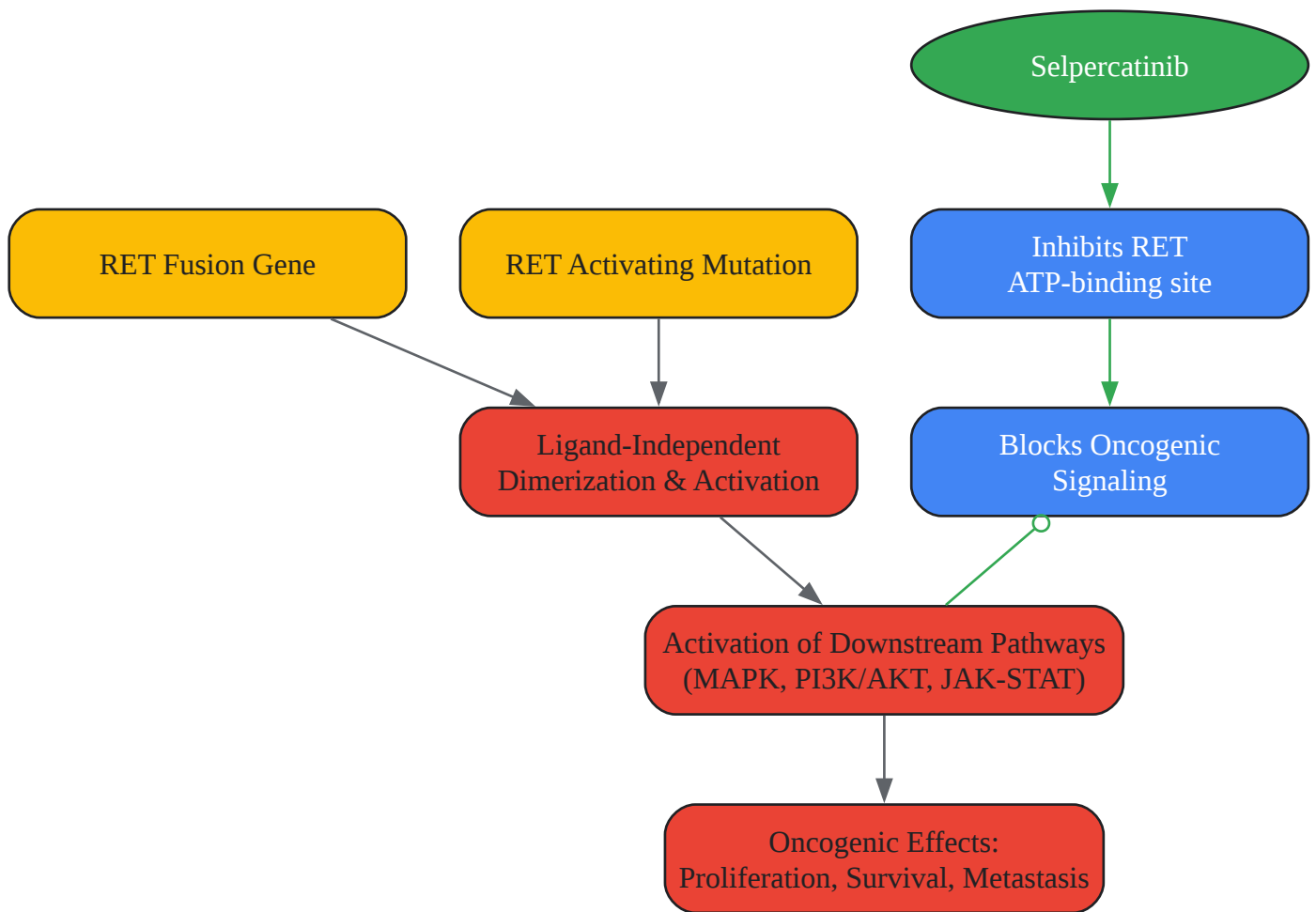
Understanding the biology of RET and the design of clinical trials is key to interpreting the data above.

RET Signaling Biology and Oncogenesis

The **RET** (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase crucial for embryonic development of the nervous system and kidneys [4] [2]. Oncogenesis is driven by two primary alterations:

- **Activating Mutations:** Common in Medullary Thyroid Cancer (MTC), these mutations (e.g., M918T) lead to ligand-independent, constitutive activation of the RET kinase [1] [2].
- **Gene Fusions:** Chromosomal rearrangements fuse the 3' kinase-domain-encoding region of *RET* to a 5' partner gene (e.g., *KIF5B*, *CCDC6*). This results in chimeric proteins that dimerize and activate downstream oncogenic pathways (e.g., RAS/MAPK, PI3K/AKT) without physiological ligands [5] [4] [2].

The diagram below illustrates this oncogenic signaling and **selpercatinib**'s mechanism of action.



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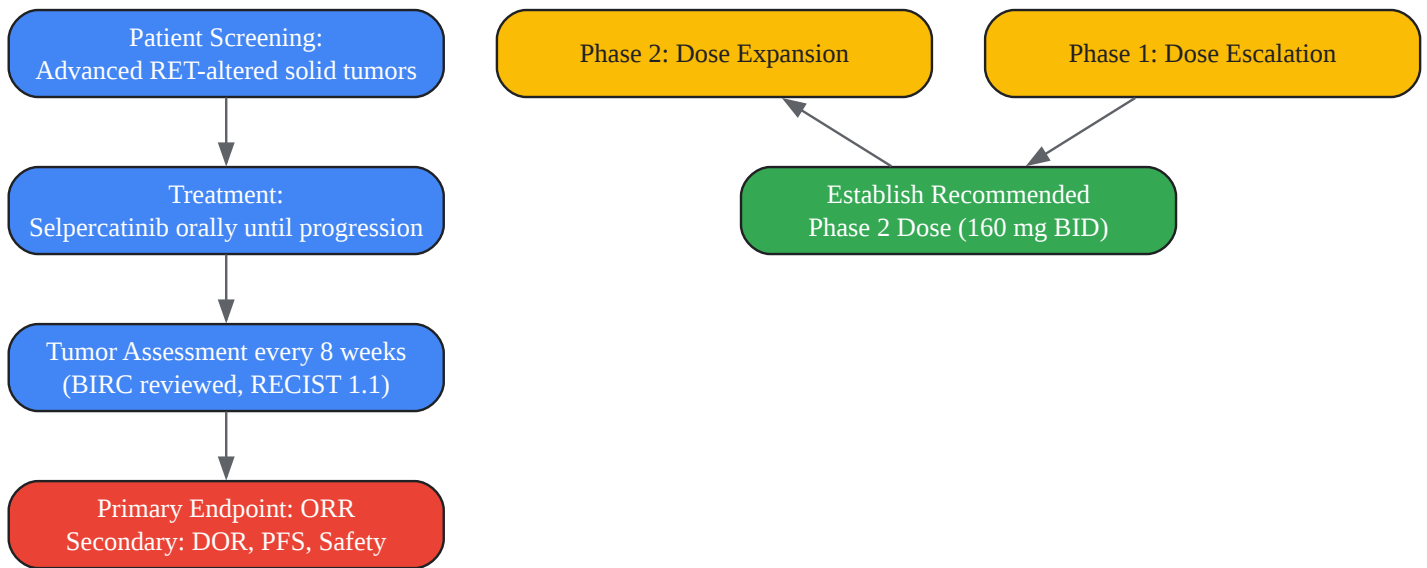
Key Clinical Trial Methodology: LIBRETTO-001

The efficacy data for **selpercatinib** is primarily derived from the **LIBRETTO-001** trial (NCT03157128), a first-in-human, open-label, multi-center Phase 1/2 study [1] [2].

- **Trial Design:** The study included a dose-escalation phase (20 mg once daily to 240 mg twice daily) and a dose-expansion phase. The recommended Phase 2 dose was established at **160 mg twice daily** orally in 28-day cycles until disease progression or unacceptable toxicity [1] [2].
- **Patient Selection:** Key eligibility criteria included patients aged ≥ 12 with advanced/metastatic solid tumors. For the efficacy analysis, a **prospectively identified RET alteration** (fusion or mutation) via local testing (NGS, FISH, or PCR) was required. Patients with measurable disease were enrolled into specific cohorts based on tumor type and prior therapy [1].
- **Primary Endpoint: Objective Response Rate (ORR)** as determined by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria [1].

- Secondary Endpoints:** Included Duration of Response (DOR), Progression-Free Survival (PFS), and safety [1].

The workflow of this trial is summarized in the diagram below.



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Navigating Resistance and Next-Generation SRIs

Despite the success of first-generation SRIs like **selpercatinib**, acquired resistance remains a challenge, primarily through on-target *RET* mutations (e.g., **G810** and **V804** gatekeeper mutations) and off-target mechanisms [5] [2]. This has spurred the development of next-generation SRIs.

The table below compares **selpercatinib** with other RET-directed therapies.

Comparison of RET-Directed Therapies

Drug Name	Generation	Key Features & Indications	Notable Efficacy Data (Tumor Type)	Key Resistance Concerns
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| **Selpercatinib** (Retevmo) [1] [3] [2] | First | - High selectivity for RET

- Approved for *RET*-altered MTC, NSCLC, & solid tumors
- Potent CNS activity | - ORR 69-73% (MTC) [1]
- ORR 79% (Thyroid cancer, fusion+) [1]
- ORR 64-85% (NSCLC) [2] | On-target (G810, V804M) and off-target bypass | | **Pralsetinib** (Gavreto) [5] [6] | First | - High selectivity for RET
- Approved for *RET*-altered MTC & NSCLC | - ORR 71% (MTC) [5]
- ORR 89% (Thyroid cancer, fusion+) [5]
- ORR 70% (NSCLC) [6] | On-target (G810, V804M) and off-target bypass | | **Cabozantinib** / **Vandetanib** (MKIs) [3] [2] | (Repurposed MKI) | - Multi-kinase inhibition (VEGFR, etc.)
- Prior standard in MTC
- Significant off-target toxicity | - ORR 28% (NSCLC, cabozantinib) [2]
- Inferior PFS vs. **selpercatinib** in MTC [3] | Limited RET potency, RET V804 gatekeeper mutation | | **EP0031** (A400) [6] | Next | - Active against G810/S resistance mutations
- High CNS penetration | - ORR 42% in SRI-pretreated NSCLC [6]
- Intra-cranial responses observed [6] | In clinical development | | **BYS10** [6] | Next | - Active against V804/G810 mutations
- RET-specific inhibitor | - ORR 60% in NSCLC (preliminary) [6]
- Intra-cranial activity observed [6] | In clinical development |

Future Directions in RET-Targeted Therapy

Current research is focused on overcoming the limitations of first-generation SRIs. Key strategies include [5] [6] [2]:

- **Next-Generation Inhibitors:** Drugs like **EP0031** and **BYS10** are designed to be potent against the solvent-front (e.g., G810) and gatekeeper resistance mutations that arise after **selpercatinib** or pralsetinib treatment. They also emphasize improved brain penetration [6].
- **Rational Combination Therapies:** To combat off-target resistance, clinical trials are exploring **selpercatinib** in combination with other agents, such as **anti-PD-1 antibodies** [5].
- **Rechallenge Strategies:** Evidence suggests that **rechallenging with a first-generation SRI** (either the same or a different one) can be effective if the initial treatment was stopped due to toxicity. However, its utility is limited if stopped due to disease progression, unless used in combination with other targeted therapies [6].

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References

1. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
2. Selective RET Inhibitors (SRIs) in Cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Shows Superior Selpercatinib Multikinase Efficacy in... Vs Inhibitors [targetedonc.com]
4. in RET Fusion-Positive Lung Cancers: Past, Present... Inhibitors RET [pmc.ncbi.nlm.nih.gov]
5. Frontiers | Review and analysis of clinical trials of selective RET ... [frontiersin.org]
6. RET Highlights - 2025 American Society of Clinical ... [happylungsproject.org]

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